molecular formula C19H15N5O4S B3413723 4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 946265-58-3

4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B3413723
CAS No.: 946265-58-3
M. Wt: 409.4 g/mol
InChI Key: XDZJZIGVNGOZDQ-UHFFFAOYSA-N
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Description

The compound 4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazin-4-one core. This bicyclic scaffold is substituted at position 7 with a furan-2-yl group, at position 2 with a methyl group, and at position 5 with an acetamido-linked benzamide moiety. The benzamide substituent may enhance solubility and hydrogen-bonding capacity, while the furan-2-yl group introduces aromaticity and steric bulk.

Properties

IUPAC Name

4-[[2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-10-21-16-17(29-10)15(13-3-2-8-28-13)23-24(19(16)27)9-14(25)22-12-6-4-11(5-7-12)18(20)26/h2-8H,9H2,1H3,(H2,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZJZIGVNGOZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

The thiazolo[4,5-d]pyridazin core distinguishes the target compound from analogs with related heterocycles:

  • Pyrimido[4,5-d][1,3]oxazin: Compounds such as those in (e.g., 16c, 16d) feature a pyrimido-oxazin core, replacing the pyridazine ring with a pyrimidine and incorporating an oxygen atom.
  • Thiazolo[4,5-d]pyrimidine : describes derivatives with a thiazolo-pyrimidine core, which lacks the adjacent nitrogen atoms of pyridazine. This difference could alter tautomerism and intermolecular interactions .

Substituent Effects at Position 7

  • Furan-2-yl vs. Methyl : The target compound’s furan-2-yl group ( analog: 4-(2,7-dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) introduces a larger, more electron-rich aromatic system compared to a methyl group. This may enhance π-π interactions but reduce solubility due to increased hydrophobicity .

Benzamide vs. Sulfonamide and Other Linkers

  • Benzamide (Target) vs. Benzenesulfonamide (): The benzamide group in the target compound offers hydrogen-bond donor/acceptor capacity via the amide linkage, whereas the sulfonamide in provides stronger acidity and hydrogen-bond acceptor sites. Sulfonamides generally exhibit higher solubility but may face metabolic instability .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name/Structure Core Heterocycle Position 7 Substituent Benzene Ring Group HPLC Purity (%) Retention Time (min) Reference
Target Compound Thiazolo[4,5-d]pyridazin Furan-2-yl Benzamide N/A N/A -
4-(2,7-Dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide Thiazolo[4,5-d]pyridazin Methyl Benzenesulfonamide N/A N/A
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) Pyrimido[4,5-d][1,3]oxazin Methoxy-phenyl Acrylamide 99.34 9.37
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Thiazolo[4,5-d]pyrimidine Phenyl Hydroxycoumarin-linked N/A N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

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